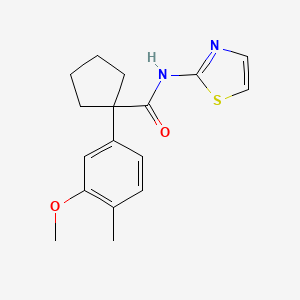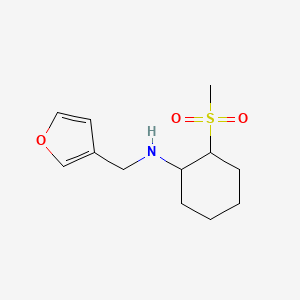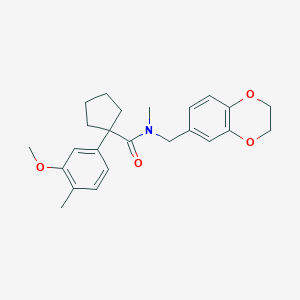
(6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone is a complex organic compound that features both indole and thiazinanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, which is then brominated and fluorinated under controlled conditions. The thiazinanone moiety is synthesized separately and subsequently coupled with the indole derivative through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biological targets makes it valuable for investigating cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to act on specific molecular targets, offering new avenues for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone
- (6-bromo-4-chloro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone
- (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-piperazin-4-yl)methanone
Uniqueness
What sets (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone apart from similar compounds is its specific combination of bromine and fluorine atoms on the indole ring, coupled with the thiazinanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2S/c14-8-5-10(15)9-7-12(16-11(9)6-8)13(18)17-1-3-20(19)4-2-17/h5-7,16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPLSOIPCMFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(=O)C2=CC3=C(N2)C=C(C=C3F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B7059395.png)
![3-Methyl-5-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)-1,2-thiazole-4-carbonitrile](/img/structure/B7059402.png)


![3-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7059430.png)
![1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7059432.png)
![5-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059444.png)
![N-(3,5-dichloro-4-methylphenyl)-N'-[1-(4-hydroxyphenyl)propan-2-yl]oxamide](/img/structure/B7059449.png)
![2-Cyclopropyl-5-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]piperidin-1-yl]-1,3,4-oxadiazole](/img/structure/B7059452.png)
![4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7059460.png)
![8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine](/img/structure/B7059462.png)
![N-[3-(2,5-dioxoimidazolidin-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7059464.png)
![methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate](/img/structure/B7059473.png)
